molecular formula C8H9N3O2 B085642 1-Phenylbiuret CAS No. 13911-40-5

1-Phenylbiuret

Cat. No. B085642
CAS RN: 13911-40-5
M. Wt: 179.18 g/mol
InChI Key: MJJSNLJGOXWVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylbiuret is an organic compound with the chemical formula C13H14N2O. It is a derivative of urea and is commonly used in scientific research as a reagent for detecting proteins and peptides. 1-Phenylbiuret has a wide range of applications in biochemistry and molecular biology, making it an essential compound in the field of life sciences.

Mechanism Of Action

The mechanism of action of 1-phenylbiuret involves the reaction of the compound with the peptide bond in proteins. The reaction produces a violet color that is proportional to the amount of protein present in the sample. The reaction is specific to the peptide bond and does not react with other functional groups, making it a reliable method for protein detection.

Biochemical And Physiological Effects

1-Phenylbiuret is not known to have any significant biochemical or physiological effects. It is a stable compound that is not metabolized by the body and does not interact with biological systems. Therefore, it is considered safe to use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-phenylbiuret in laboratory experiments is its specificity for the peptide bond in proteins. This makes it a reliable method for protein detection and quantification. Additionally, 1-phenylbiuret is stable and easy to handle, making it a convenient reagent for laboratory experiments.
However, there are some limitations to using 1-phenylbiuret in laboratory experiments. The compound is sensitive to pH and temperature changes, and the reaction can be affected by the presence of other compounds in the sample. Additionally, the reaction is not specific to individual proteins, making it unsuitable for identifying specific proteins in a complex sample.

Future Directions

There are several potential future directions for research involving 1-phenylbiuret. One area of interest is the development of new protein detection methods using 1-phenylbiuret as a reagent. Researchers may also investigate the use of 1-phenylbiuret in the development of new diagnostic tools for detecting protein-related diseases.
Another potential direction for research is the modification of 1-phenylbiuret to improve its specificity and sensitivity for protein detection. Researchers may also investigate the use of 1-phenylbiuret in other areas of biochemistry and molecular biology, such as enzyme assays and protein purification.
Conclusion:
1-Phenylbiuret is a versatile compound that has a wide range of applications in scientific research. Its specificity for the peptide bond in proteins makes it a reliable reagent for protein detection and quantification. While there are some limitations to using 1-phenylbiuret in laboratory experiments, its stability and ease of use make it a valuable tool for researchers in the field of life sciences. Further research in this area may lead to the development of new protein detection methods and diagnostic tools for detecting protein-related diseases.

Synthesis Methods

1-Phenylbiuret can be synthesized through the reaction of phenyl isocyanate with urea. The reaction takes place in the presence of a catalyst such as sodium methoxide or sodium ethoxide. The resulting product is then purified through recrystallization using a suitable solvent.

Scientific Research Applications

1-Phenylbiuret is widely used in scientific research as a reagent for detecting proteins and peptides. It reacts with the peptide bond in proteins, producing a violet color that can be detected using spectrophotometry. This method is commonly used in protein assays and can be used to quantify protein concentration in a sample.

properties

CAS RN

13911-40-5

Product Name

1-Phenylbiuret

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

1-carbamoyl-3-phenylurea

InChI

InChI=1S/C8H9N3O2/c9-7(12)11-8(13)10-6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,13)

InChI Key

MJJSNLJGOXWVEU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)N

Other CAS RN

13911-40-5

Pictograms

Irritant

Origin of Product

United States

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